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Compound Name: 2-Hydroxynicotinaldehyde

Cat. No.: B1277654 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic

properties of 2-Hydroxynicotinaldehyde are not publicly available. This guide, therefore,

presents a comprehensive theoretical framework and projected data based on computational

studies of structurally analogous compounds. The methodologies and expected outcomes are

synthesized from published research on molecules sharing key functional groups, such as 3-

bromo-2-hydroxypyridine[1], 3-pyridine carboxaldehyde[2][3], and various hydroxyquinoline

derivatives[4][5]. This document serves as a roadmap for future computational investigations

into 2-Hydroxynicotinaldehyde.

Introduction
2-Hydroxynicotinaldehyde, a pyridine derivative featuring both a hydroxyl and a

carboxaldehyde group, presents a molecule of significant interest for its potential applications

in medicinal chemistry and materials science. Its structural motifs suggest capabilities for

hydrogen bonding, metal chelation, and participation in various chemical reactions, all of which

are fundamentally governed by its electronic properties. Understanding the electronic structure,

reactivity, and spectroscopic behavior of this molecule is crucial for harnessing its full potential.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and

Time-Dependent DFT (TD-DFT), offer powerful tools to elucidate these properties at a
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molecular level.[4][6] These methods can predict molecular geometries, frontier molecular

orbital energies, electrostatic potential surfaces, and spectroscopic signatures, providing

insights that are often challenging to obtain through experimental means alone. This guide

outlines the standard computational protocols and expected electronic properties for 2-
Hydroxynicotinaldehyde, based on established research on similar molecules.

Computational Methodology
The following section details the proposed computational protocols for a thorough theoretical

investigation of 2-Hydroxynicotinaldehyde. These methods are derived from successful

studies on related pyridine and aldehyde-containing compounds.[1][4]

Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the ground-state molecular geometry of 2-
Hydroxynicotinaldehyde. This is typically achieved using DFT with a functional such as

B3LYP, which has demonstrated reliability for organic molecules.[1][7] A common and robust

basis set for such calculations is 6-311++G(d,p), which provides a good balance between

accuracy and computational cost.[1] To ensure that the optimized structure corresponds to a

true energy minimum, harmonic vibrational frequency calculations are subsequently performed.

The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Properties Calculation
Once the optimized geometry is obtained, a range of electronic properties can be calculated.

These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding

the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical

stability and reactivity.[8]

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of

the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

This is invaluable for predicting intermolecular interactions.[1]
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Global Reactivity Descriptors: Parameters such as chemical hardness, softness,

electronegativity, and electrophilicity index can be derived from the HOMO and LUMO

energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Dipole Moment: The total dipole moment and its components are calculated to understand

the molecule's polarity, which influences its solubility and intermolecular interactions.

Excited State and Spectroscopic Analysis
To investigate the electronic transitions and predict the UV-Visible absorption spectrum, Time-

Dependent DFT (TD-DFT) calculations are employed.[1][4] Using the optimized ground-state

geometry, the excitation energies, oscillator strengths, and corresponding electronic transitions

(e.g., HOMO to LUMO) are calculated. These calculations are often performed in both the gas

phase and in various solvents to account for solvatochromic effects. The polarizable continuum

model (PCM) is a widely used method for simulating solvent effects.[4]

Predicted Electronic Properties
The following tables summarize the anticipated quantitative data for 2-
Hydroxynicotinaldehyde based on computational studies of analogous molecules. These

values should be considered as educated estimates pending a dedicated theoretical study on

the target molecule.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors
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Property Predicted Value Significance

HOMO Energy (eV) ~ -6.5
Indicates electron-donating

ability

LUMO Energy (eV) ~ -1.8
Indicates electron-accepting

ability

HOMO-LUMO Energy Gap

(eV)
~ 4.7

Reflects chemical reactivity

and kinetic stability

Ionization Potential (eV) ~ 6.5
Energy required to remove an

electron

Electron Affinity (eV) ~ 1.8
Energy released upon gaining

an electron

Electronegativity (χ) ~ 4.15 Tendency to attract electrons

Chemical Hardness (η) ~ 2.35
Resistance to change in

electron distribution

Chemical Softness (S) ~ 0.21
Reciprocal of hardness,

indicates higher reactivity

Electrophilicity Index (ω) ~ 3.65
A measure of the electrophilic

character of the molecule

Table 2: Predicted Spectroscopic Data (TD-DFT)

Solvent
Predicted λmax
(nm)

Major Contribution
Oscillator Strength
(f)

Gas Phase ~ 320 - 340
π → π*

(HOMO→LUMO)
> 0.1

Ethanol ~ 325 - 345
π → π*

(HOMO→LUMO)
> 0.1

DMSO ~ 330 - 350
π → π*

(HOMO→LUMO)
> 0.1
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Visualizations
The following diagrams illustrate the molecular structure and a typical computational workflow

for the theoretical analysis of 2-Hydroxynicotinaldehyde.

Caption: Molecular structure of 2-Hydroxynicotinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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